Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
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Description
Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C20H16N4O4S3 and its molecular weight is 472.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is the enzyme DprE1 . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
This compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, leading to a compromised cell wall in the bacteria .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the production of arabinogalactan is disrupted, which in turn affects the integrity of the bacterial cell wall . The downstream effects include impaired bacterial growth and survival .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, specifically targeting Mycobacterium tuberculosis . By disrupting the biosynthesis of an essential component of the bacterial cell wall, the compound exerts its anti-tubercular activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compoundFactors that could potentially affect the stability of thiazole derivatives include light, heat, and moisture .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with a variety of biomolecules and play a role in various biochemical reactions .
Cellular Effects
Thiazole derivatives have been found to have significant antimicrobial activity, with minimum inhibitory concentrations (MICs) in the range of 0.007 and 0.061 µM/ml . They have also been found to be potent in inhibiting the growth of HCT116 cell line .
Molecular Mechanism
Docking studies with similar compounds have revealed that they can bind in the catalytic and second aryl binding site of certain proteins .
Dosage Effects in Animal Models
Similar compounds have been found to be safe at a dose of 1.34 mg/kg in mice .
Properties
IUPAC Name |
methyl 2-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S3/c1-27-18(26)12-6-2-3-7-13(12)21-16(25)10-29-19-24-23-17(28-19)11-30-20-22-14-8-4-5-9-15(14)31-20/h2-9H,10-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBJHOQBPNKJMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.